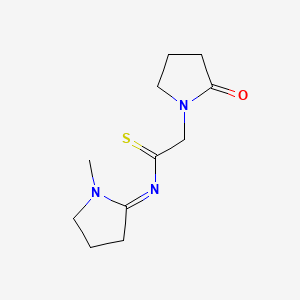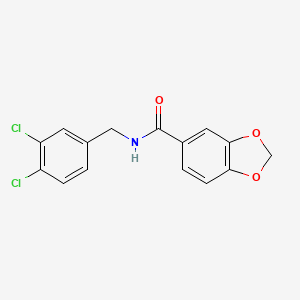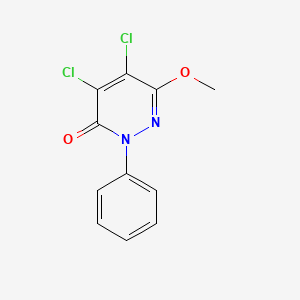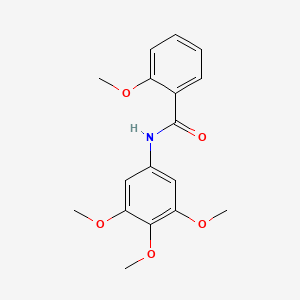
N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide, commonly known as MPET, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). It is a small molecule that has shown promising results in various scientific research applications.
作用机制
MPET acts as a competitive inhibitor of N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide, preventing the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis. MPET has also been shown to increase the levels of GLP-1 and GIP in the blood, further enhancing their effects on glucose metabolism.
Biochemical and Physiological Effects:
MPET has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It also reduces blood glucose levels and improves lipid metabolism. MPET has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
MPET is a small molecule that is relatively easy to synthesize, making it a useful tool for studying the role of N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide in glucose metabolism. Its selectivity for N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide over other peptidases also makes it a valuable research tool. However, MPET has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
未来方向
There are several areas of future research that could be pursued with MPET. One potential direction is the development of more potent and selective N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide inhibitors based on the structure of MPET. Another area of interest is the investigation of the effects of MPET on other physiological systems, such as the immune system and the gut microbiome. MPET could also be used in combination with other drugs to enhance their effects on glucose metabolism. Finally, the safety and efficacy of MPET in human clinical trials should be further investigated.
合成方法
The synthesis of MPET involves a series of chemical reactions, starting with the condensation of 2-pyrrolidone with methylamine to form N-methyl-2-pyrrolidone. This compound is then reacted with ethyl chloroacetate to form N-methyl-2-pyrrolidone-2-ethyl ester. The final step involves the reaction of N-methyl-2-pyrrolidone-2-ethyl ester with thioacetamide to form MPET. The overall yield of this synthesis method is approximately 30%.
科学研究应用
MPET has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. N-(1-methyl-2-pyrrolidinylidene)-2-(2-oxo-1-pyrrolidinyl)ethanethioamide is an enzyme that plays a key role in glucose metabolism, and its inhibition by MPET has been shown to improve glucose tolerance and insulin sensitivity in animal models. MPET has also been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-oxopyrrolidin-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-6-2-4-9(13)12-10(16)8-14-7-3-5-11(14)15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCZFMOGMRMAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NC(=S)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide | |
CAS RN |
126647-17-4 |
Source


|
| Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)
![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)


![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)